Ipatasertib-NH2 (dihydrochloride) is a synthetic organic compound primarily recognized for its role as an inhibitor of the AKT family of protein kinases. This compound is particularly significant in cancer research, especially in the context of prostate cancer and other malignancies where the AKT signaling pathway is implicated. The molecular formula for Ipatasertib-NH2 (dihydrochloride) is , with a molecular weight of approximately 488.84 g/mol .
Ipatasertib-NH2 (dihydrochloride) is classified under synthetic organic compounds, specifically as a small molecule drug. It is also known by its International Nonproprietary Name (INN) as Ipatasertib, and it has been assigned the CAS Registry Number 1001264-73-8 . The compound has shown promise in clinical trials targeting various cancers, particularly those that exhibit resistance to conventional therapies.
The synthesis of Ipatasertib-NH2 (dihydrochloride) involves several key steps that typically include the formation of the core structure followed by functionalization to introduce the amino group. The detailed synthetic route can be found in patent literature, which outlines various methods for producing this compound, including crystallization techniques to obtain the dihydrochloride form .
The synthesis may involve:
The molecular structure of Ipatasertib-NH2 (dihydrochloride) features a complex arrangement including a piperazine moiety and a cyclopenta-pyrimidine structure. The key structural components include:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its binding interactions with AKT kinases .
Ipatasertib-NH2 (dihydrochloride) undergoes various chemical reactions that are essential for its pharmacological activity. These include:
The kinetic parameters of these reactions can be studied through enzyme assays that measure the rate of phosphorylation in the presence of varying concentrations of Ipatasertib-NH2 .
Ipatasertib-NH2 exerts its effects primarily through competitive inhibition of AKT kinases. By binding to the active site of these enzymes, it prevents substrate phosphorylation, which is a critical step in many signaling pathways involved in cell growth and survival. This action leads to:
Clinical studies have demonstrated that Ipatasertib-NH2 can effectively reduce tumor growth in models resistant to other therapies .
Ipatasertib-NH2 (dihydrochloride) exhibits several notable physical and chemical properties:
These properties are critical for determining optimal storage conditions and formulation strategies for clinical use .
Ipatasertib-NH2 (dihydrochloride) has several important applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3